molecular formula C11H16BrNS B1414931 N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine CAS No. 1040045-85-9

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine

Cat. No.: B1414931
CAS No.: 1040045-85-9
M. Wt: 274.22 g/mol
InChI Key: WWRJGRNEKJQNNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with cyclohexylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom on the thiophene ring and the amine group on the cyclohexane ring. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorothiophen-2-yl)methyl]cyclohexanamine
  • N-[(4-fluorothiophen-2-yl)methyl]cyclohexanamine
  • N-[(4-iodothiophen-2-yl)methyl]cyclohexanamine

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNS/c12-9-6-11(14-8-9)7-13-10-4-2-1-3-5-10/h6,8,10,13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRJGRNEKJQNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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